2-(4-ethoxyphenyl)butanedioic Acid
Description
2-(4-Ethoxyphenyl)butanedioic acid is a substituted derivative of butanedioic acid (succinic acid), featuring a 4-ethoxyphenyl group at the 2-position of the four-carbon dicarboxylic acid backbone. Its molecular formula is C₁₂H₁₄O₅, with a molecular weight of 238.24 g/mol.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-2-17-9-5-3-8(4-6-9)10(12(15)16)7-11(13)14/h3-6,10H,2,7H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQVLIIHZKSAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)butanedioic acid typically involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethoxyphenyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)butanedioic acid involves its interaction with specific molecular targets. The ethoxy group and the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Ethoxy vs. Methoxy derivatives are smaller and may exhibit higher solubility in polar solvents . Amino vs. Ethoxy: The amino group in 2-(4-aminophenyl)butanoic acid introduces basicity and hydrogen-bonding capacity, contrasting with the electron-donating ethoxy group, which may stabilize aromatic rings via resonance . Bromo and Ester Derivatives: Bromine in 1,4-dimethyl 2-(4-bromophenyl)butanedioate enables participation in Suzuki-Miyaura coupling reactions, while esterification reduces acidity (pKa) compared to dicarboxylic acids .
- Physicochemical Properties: Acidity: Butanedioic acid derivatives typically exhibit two pKa values (~4.2 and ~5.6 for succinic acid). Substituents like ethoxy may slightly alter these values due to electronic effects. Solubility: Ethoxy and methoxy groups enhance organic solvent solubility, whereas amino derivatives may show improved water solubility at acidic pH .
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